molecular formula C11H8BrClN4 B1415456 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197061-81-5

5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415456
CAS No.: 2197061-81-5
M. Wt: 311.56 g/mol
InChI Key: PFSQUWVPJSIPLQ-UHFFFAOYSA-N
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Description

5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H8BrClN4 and its molecular weight is 311.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and derivatives, including compounds structurally related to 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, demonstrates significant value as a building block for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of such compounds under mild reaction conditions facilitates the generation of diverse cynomethylene dyes and heterocyclic structures from various precursors, such as amines, α-aminocarboxylic acids, and phenols, highlighting the versatile applications in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Therapeutic Applications

Anticancer Activity

Pyrazoline derivatives, structurally akin to this compound, are explored for their potential in anticancer applications. Recent studies have focused on synthesizing pyrazoline derivatives to exhibit significant biological effects, particularly in anticancer activity. The emphasis on pyrazoline against cancer highlights its potential as a promising moiety in pharmaceutical chemistry, encouraging further research to understand and exploit its therapeutic benefits (Ray et al., 2022).

Diverse Pharmacological Effects

Pyrazoline derivatives are recognized for their broad pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The structural versatility of pyrazoline allows for significant exploration in the design and development of new therapeutic agents, demonstrating a wide range of potential applications in medicinal chemistry (Shaaban et al., 2012).

Properties

IUPAC Name

5-amino-1-(5-bromo-2-chlorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSQUWVPJSIPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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